![molecular formula C13H19NO3 B2569088 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2567498-51-3](/img/structure/B2569088.png)
1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2567498-51-3 . Its IUPAC name is 1-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid . The molecular weight of this compound is 237.3 .
Molecular Structure Analysis
The InChI code for “1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid” is 1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis and Structural Studies
A study by Izquierdo et al. (2005) explored the stereoselective synthesis of derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid. This research demonstrated the ability of the cyclobutane ring to act as a structure-promoting unit in monomers and dimers, evidencing the formation of strong intramolecular hydrogen bonds and cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase. Such structural characteristics are crucial for developing highly rigid peptides and understanding their conformational properties (Izquierdo et al., 2005).
Synthesis of Cyclobutane Amino Acids
The synthesis of cyclobutane amino acids is a topic of interest due to their potential applications in peptide synthesis and drug design. Gauzy et al. (2004) reported on the preparation of cyclobutane amino acids, emphasizing their significance in creating rigid peptide structures. This work contributes to the broader understanding of how constrained amino acids can be used to influence the structural and functional properties of peptides (Gauzy et al., 2004).
Antagonist Activity and Anticonvulsant Action
Research by Gaoni et al. (1994) on 1-aminocyclobutane-1-carboxylic acid derivatives highlighted their potent and selective antagonist activity at NMDA receptor sites, along with their anticonvulsant activity. This study showcases the therapeutic potential of cyclobutane derivatives in neurology and pharmacology, specifically in the context of developing treatments for conditions mediated by excitatory amino acid receptors (Gaoni et al., 1994).
Conformationally Restricted Labels for NMR Studies
Tkachenko et al. (2014) designed a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. Incorporating such labels into peptides allows for detailed structural analysis, crucial for understanding peptide interactions with membranes and other biomolecules (Tkachenko et al., 2014).
Tumor-Seeking Agents for PET Imaging
Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET). This work highlights the potential of cyclobutane derivatives in diagnostic imaging, particularly in oncology, for tumor delineation and monitoring (Shoup & Goodman, 1999).
Safety and Hazards
Direcciones Futuras
As for the future directions of “1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid”, it’s difficult to predict without specific context or application. It could be used for pharmaceutical testing , but more research and development would be needed to fully understand its potential applications.
Propiedades
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMMHCUCJGTAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.